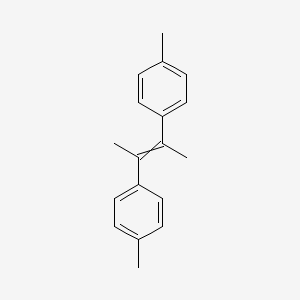
1,1'-(But-2-ene-2,3-diyl)bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) is an organic compound with the molecular formula C18H20 It consists of two 4-methylbenzene (p-tolyl) groups connected by a but-2-ene-2,3-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzene (p-tolyl) derivatives and a suitable butene precursor.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst to facilitate the formation of the but-2-ene-2,3-diyl linker.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) may involve large-scale reactions using optimized conditions to maximize yield and efficiency. The process may include:
Bulk Reactors: Utilizing large reactors to handle significant quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and minimize downtime.
Automated Purification: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-ene-2,3-diyl linker to a single bond, yielding saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Saturated derivatives with single bonds in the linker.
Substitution: Aromatic rings with various functional groups attached.
Scientific Research Applications
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) involves its interaction with molecular targets and pathways. The compound can:
Bind to Receptors: Interact with specific receptors on the surface of cells, influencing cellular signaling pathways.
Modulate Enzymes: Affect the activity of enzymes involved in various biochemical processes.
Alter Gene Expression: Influence the expression of genes related to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): Similar structure but with an ethane linker instead of butene.
1,1’-(1,3-Butadiyne-1,4-diyl)bis(4-methylbenzene): Contains a butadiyne linker instead of butene.
4,4’-(2,3-Dimethylbutane-2,3-diyl)bis(isopropylbenzene): Similar structure with different substituents on the aromatic rings.
Uniqueness
1,1’-(But-2-ene-2,3-diyl)bis(4-methylbenzene) is unique due to its specific but-2-ene-2,3-diyl linker, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
93872-36-7 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-methyl-4-[3-(4-methylphenyl)but-2-en-2-yl]benzene |
InChI |
InChI=1S/C18H20/c1-13-5-9-17(10-6-13)15(3)16(4)18-11-7-14(2)8-12-18/h5-12H,1-4H3 |
InChI Key |
AAYNJACXPMETFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


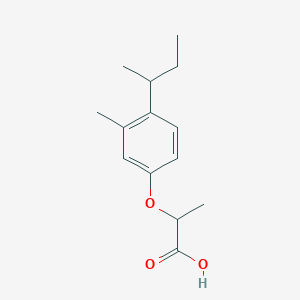
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
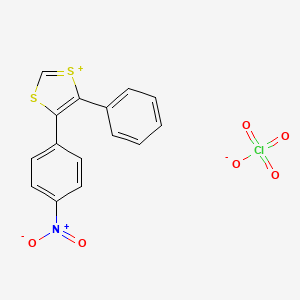

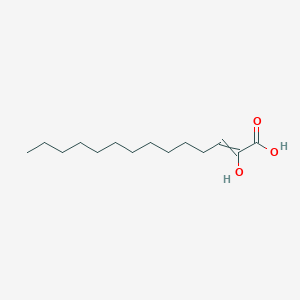

![N-[4,4-Bis(4-fluorophenyl)butyl]-4-bromobenzamide](/img/structure/B14354081.png)

![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
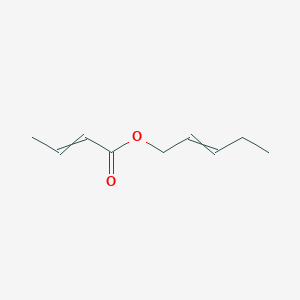
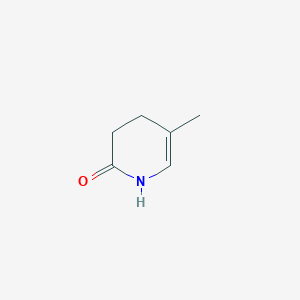
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)

![{[Difluoro(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14354125.png)
